molecular formula C11H11NO4 B13018311 Ethyl 5-methoxybenzo[d]isoxazole-3-carboxylate

Ethyl 5-methoxybenzo[d]isoxazole-3-carboxylate

Cat. No.: B13018311
M. Wt: 221.21 g/mol
InChI Key: DVOJWCYPWIMAHF-UHFFFAOYSA-N
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Description

Ethyl 5-methoxybenzo[d]isoxazole-3-carboxylate is a chemical compound belonging to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of an ethyl ester group at the 3-position and a methoxy group at the 5-position on the benzo[d]isoxazole ring. Isoxazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-methoxybenzo[d]isoxazole-3-carboxylate typically involves the cycloaddition-condensation of ethyl nitroacetate and propargyl benzoate in the presence of a base such as sodium hydroxide. The reaction is usually conducted in water or chloroform and involves the use of a simple and inexpensive catalyst, such as sodium hydroxide or 1,4-diazabicyclo[2.2.2]octane (DABCO) .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-methoxybenzo[d]isoxazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Palladium on carbon (Pd/C) and hydrogen gas are often used for reduction reactions.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) and alkyl halides.

Major Products Formed:

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of amines or other reduced products.

    Substitution: Formation of various substituted isoxazole derivatives.

Scientific Research Applications

Ethyl 5-methoxybenzo[d]isoxazole-3-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 5-methoxybenzo[d]isoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

  • Ethyl 5-methylisoxazole-3-carboxylate
  • 3-ethylbenzo[d]isoxazole derivatives

Comparison: Ethyl 5-methoxybenzo[d]isoxazole-3-carboxylate is unique due to the presence of the methoxy group at the 5-position, which can influence its chemical reactivity and biological activity. Compared to ethyl 5-methylisoxazole-3-carboxylate, the methoxy derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .

Properties

Molecular Formula

C11H11NO4

Molecular Weight

221.21 g/mol

IUPAC Name

ethyl 5-methoxy-1,2-benzoxazole-3-carboxylate

InChI

InChI=1S/C11H11NO4/c1-3-15-11(13)10-8-6-7(14-2)4-5-9(8)16-12-10/h4-6H,3H2,1-2H3

InChI Key

DVOJWCYPWIMAHF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NOC2=C1C=C(C=C2)OC

Origin of Product

United States

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